molecular formula C21H28N4O3 B15013178 N-[2-(4-ethylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline

N-[2-(4-ethylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline

Katalognummer: B15013178
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: DUCMTCXRNAFIQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE is a complex organic compound that features a combination of phenoxy, piperazino, and nitrophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE typically involves multiple steps:

    Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 4-ethylphenol with ethylene oxide under basic conditions to form 2-(4-ethylphenoxy)ethanol.

    Amination: The intermediate is then reacted with an appropriate amine, such as 3-methylpiperazine, under controlled conditions to form the desired amine derivative.

    Nitration: The final step involves the nitration of the amine derivative using a nitrating agent like nitric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or piperazino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy or piperazino derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazino group can interact with biological receptors or enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(4-METHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE
  • N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-AMINOPHENYL]AMINE
  • N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-HYDROXYPHENYL]AMINE

Uniqueness

N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenoxy and piperazino groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C21H28N4O3

Molekulargewicht

384.5 g/mol

IUPAC-Name

N-[2-(4-ethylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline

InChI

InChI=1S/C21H28N4O3/c1-3-17-4-7-19(8-5-17)28-13-11-23-20-14-18(6-9-21(20)25(26)27)24-12-10-22-16(2)15-24/h4-9,14,16,22-23H,3,10-13,15H2,1-2H3

InChI-Schlüssel

DUCMTCXRNAFIQO-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCNC(C3)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.